molecular formula C18H18ClN3O4 B4177222 1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4177222
M. Wt: 375.8 g/mol
InChI Key: NTOFIJVRPFBZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as McN-A-343, is a piperazine derivative that is widely used in scientific research. It is a potent agonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. The compound has been extensively studied for its pharmacological properties and has shown promising results in various applications.

Mechanism of Action

1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine acts as an agonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. Upon binding to these receptors, the compound activates downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, including the stimulation of insulin secretion, the promotion of smooth muscle contraction, and the modulation of neurotransmitter release. The compound has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its potency and specificity for the M1 and M3 subtypes of the muscarinic acetylcholine receptor. This makes it a valuable tool for studying the functions of these receptors in various physiological processes. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the use of 1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in scientific research. One area of interest is the development of new therapeutic agents based on the compound's pharmacological properties. Another potential direction is the study of the compound's effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, the compound could be used in the development of new diagnostic tools for various diseases and conditions.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively used in scientific research to study the muscarinic acetylcholine receptor and its role in various physiological processes. The compound has been shown to have potent agonistic activity on the M1 and M3 subtypes of the receptor, making it a valuable tool for studying their functions.

properties

IUPAC Name

(3-chlorophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-15-5-6-16(17(12-15)22(24)25)20-7-9-21(10-8-20)18(23)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOFIJVRPFBZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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